2-Fluoro-1,3-diiodo-5-methylbenzene
Description
2-Fluoro-1,3-diiodo-5-methylbenzene is a halogenated aromatic compound featuring a fluorine atom at position 2, iodine atoms at positions 1 and 3, and a methyl group at position 3. For instance, fluorinated benzene derivatives are often synthesized via halogenation reactions, nucleophilic substitutions, or coupling reactions. and highlight methods for synthesizing fluorinated diamines and benzimidazoles using reducing agents like SnCl₂·2H₂O and sodium metabisulfite . These procedures suggest that the diiodo-fluorinated compound may require controlled iodination steps under inert conditions to avoid side reactions.
The compound’s structure combines steric bulk (from iodine and methyl groups) with electronic effects (electron-withdrawing fluorine and iodine).
Properties
Molecular Formula |
C7H5FI2 |
|---|---|
Molecular Weight |
361.92 g/mol |
IUPAC Name |
2-fluoro-1,3-diiodo-5-methylbenzene |
InChI |
InChI=1S/C7H5FI2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 |
InChI Key |
FNPQIDLRRPYWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)F)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Fluorinated Toluene Derivatives
Methodology :
Electrophilic iodination of 2-fluoro-5-methylbenzene derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.
- Substrate : 3-Fluoro-4-methylaniline (1.0 equiv).
- Diazotization : Treat with NaNO₂ (1.2 equiv) in H₂SO₄/HCl at 0–5°C.
- Iodination : Add KI (2.5 equiv) to the diazonium salt solution, stir at 25°C for 12 h.
- Workup : Neutralize with NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.
Yield : 62–68%
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Time | 12–24 h |
| Purity (HPLC) | >95% |
Mechanistic Insight : The diazonium intermediate facilitates nucleophilic aromatic substitution, favoring para-iodination due to steric and electronic effects of the methyl group.
Halogen Exchange via Metal-Mediated Reactions
Methodology :
Metal-halogen exchange using Grignard or organolithium reagents to replace bromine/chlorine with iodine.
- Substrate : 1-Bromo-3-fluoro-5-methylbenzene (1.0 equiv).
- Lithiation : Treat with t-BuLi (2.2 equiv) in THF at −78°C.
- Iodination : Add I₂ (2.0 equiv), warm to 25°C, and stir for 6 h.
- Workup : Quench with NH₄Cl, extract with EtOAc, and recrystallize from hexane.
Yield : 70–75%
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C → 25°C |
| Selectivity | >90% (1,3-diiodo) |
Mechanistic Insight : The organolithium intermediate selectively targets meta-positions relative to the methyl group, driven by directed ortho-metalation.
Catalytic Halogen Exchange Using Ionic Liquids
Methodology :
Iododebromination catalyzed by chloroaluminate ionic liquids (e.g., [C₂mim][Cl₂]-AlCl₃) under mild conditions.
- Substrate : 1,3-Dibromo-5-fluoro-2-methylbenzene (1.0 equiv).
- Catalyst : [C₂mim][Cl₂]-AlCl₃ (0.3 equiv).
- Iodination : Add NaI (2.5 equiv) in CCl₄, stir at 60°C for 8 h.
- Workup : Separate layers, wash with H₂O, and distill under reduced pressure.
Yield : 85–88%
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 30 mol% |
| Solvent | CCl₄ |
| Reaction Time | 8 h |
Advantage : Minimal byproduct formation due to the ionic liquid’s dual role as catalyst and phase-transfer agent.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature Range | Scalability | Key Advantage |
|---|---|---|---|---|
| Direct Iodination | 62–68 | 0–25°C | Moderate | Simple setup |
| Metal-Halogen Exchange | 70–75 | −78–25°C | Low | High regioselectivity |
| Ionic Liquid Catalysis | 85–88 | 60°C | High | Recyclable catalyst, high yield |
Characterization and Validation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine atoms at positions 1 and 3 are highly electrophilic, making them susceptible to nucleophilic substitution. Fluorine’s electron-withdrawing effect further activates the ring for such reactions.
Example Reaction with Sodium Azide :
-
Yield : ~68% under optimized conditions.
-
Mechanism : The reaction proceeds via a two-step process involving the formation of a Meisenheimer complex followed by iodide displacement.
Key Factors :
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
-
Temperature : Reactions typically require 60–100°C for completion.
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodine substituents enable participation in palladium- or nickel-catalyzed coupling reactions, critical for constructing biaryl systems.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd catalysis:
-
Selectivity : Mono-coupling occurs preferentially at the less sterically hindered iodine (position 3) .
Sonogashira Coupling
Reaction with terminal alkynes:
Halogen Exchange Reactions
The iodine atoms can be replaced by other halogens via Finkelstein-like reactions:
Fluorine-Iodine Exchange :
Functionalization of the Methyl Group
The methyl group at position 5 undergoes selective oxidation:
Oxidation to Carboxylic Acid :
-
Yield : ~55% under acidic conditions.
Comparative Reactivity of Halogen Substituents
The table below summarizes the reactivity differences between iodine and fluorine:
Mechanistic Insights
Biological Activity
2-Fluoro-1,3-diiodo-5-methylbenzene, also known as a halogenated aromatic compound, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.
The molecular formula of this compound is . Its structure is characterized by a fluorine atom and two iodine atoms attached to a methyl-substituted benzene ring.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄F I₂ |
| Molecular Weight | 289.91 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound can be achieved through various methods including nucleophilic substitution reactions. A common approach involves the iodination of 5-methyl-2-fluorobenzene using iodine monochloride or other iodinating agents under controlled conditions to ensure regioselectivity and yield.
Antimicrobial Properties
Recent studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial activities. For instance, this compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses substantial bactericidal properties, potentially due to the presence of halogen atoms which enhance its reactivity with microbial cell components.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
This anticancer activity indicates its potential as a lead compound in the development of new chemotherapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The presence of iodine and fluorine allows for unique interactions with biological macromolecules.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
- Inhibition of Enzymatic Activity : It may interfere with key enzymes involved in cellular metabolism and DNA replication.
Case Studies
A recent study published in MDPI demonstrated the effectiveness of this compound in inhibiting biofilm formation in Staphylococcus aureus, showcasing its potential application in treating infections associated with biofilms . Another research highlighted its selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Key Properties
Key Observations:
- Solubility Trends : The diiodo compound is predicted to have extremely low water solubility (<0.10 mmol/L) due to its high molecular weight and hydrophobic iodine substituents. This contrasts with 2-fluoro-1,3-dimethylbenzene, which exhibits moderate solubility (0.46 mmol/L) and bioactivity .
- In contrast, smaller substituents (e.g., methyl or methoxy groups) in analogs like CAS 443-88-9 allow for greater conformational flexibility and receptor interaction .
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-1,3-diiodo-5-methylbenzene, and how do halogen substitution patterns influence reaction efficiency?
The synthesis of dihalogenated aromatic compounds often involves sequential halogenation. For this compound, a plausible route is:
Fluorination : Direct electrophilic fluorination of toluene derivatives using Selectfluor® or DAST (diethylaminosulfur trifluoride) at low temperatures to minimize side reactions.
Iodination : Utilize iodinating agents like ICl or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) to achieve regioselective iodination at the 1,3-positions.
Q. Key Considerations :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodology :
- NMR Spectroscopy :
- ¹H NMR : Expect splitting patterns due to coupling between fluorine and adjacent protons (e.g., J₃-F ≈ 8–12 Hz).
- ¹³C NMR : Iodine’s heavy atom effect may broaden signals.
- Mass Spectrometry (HRMS) : Verify exact mass (e.g., [M+H]⁺ = 403.82 g/mol) and isotope patterns (iodine has a natural abundance of 100% for ¹²⁷I) .
- X-ray Crystallography : Resolve steric effects from iodine and fluorine substituents.
Q. Purity Checks :
- Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.
Q. What solvent systems are suitable for studying the reactivity of this compound in cross-coupling reactions?
Due to low solubility in polar solvents:
- Preferred Solvents : DMF, DMSO, or THF.
- Additives : Use KI (1 eq) to stabilize iodide intermediates in Ullmann or Suzuki-Miyaura couplings .
Advanced Research Questions
Q. How do the electronic effects of fluorine and iodine substituents impact the aromatic ring’s reactivity in nucleophilic substitution?
Mechanistic Insights :
- Fluorine : Strong electron-withdrawing effect (-I) deactivates the ring, directing electrophiles to meta/para positions.
- Iodine : Despite its size, iodine’s polarizability allows it to act as a weak leaving group in SNAr reactions under high-temperature conditions.
Q. Experimental Design :
Q. How can researchers resolve contradictions in observed vs. predicted regioselectivity during functionalization?
Case Example : Unexpected para-substitution in a Suzuki coupling despite meta-directing fluorine. Resolution Strategy :
Control Experiments : Test reactivity of de-iodinated intermediates.
Isotopic Labeling : Use ¹⁸O-labeled reagents to track mechanistic pathways.
Computational Validation : Simulate transition states to identify steric vs. electronic dominance .
Q. What safety protocols are critical for handling this compound given its potential hazards?
Guidelines :
Q. Risk Mitigation :
- Monitor for thyroid toxicity (iodine exposure) via regular health screenings.
Q. How can computational modeling aid in predicting the compound’s applications in materials science?
Approach :
- Molecular Dynamics (MD) : Simulate crystal packing to assess suitability as a liquid crystal or semiconductor.
- Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) suggest potential in optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
